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molecular formula C8H7NS B8571741 2-Mercapto-6-methylbenzonitrile

2-Mercapto-6-methylbenzonitrile

Cat. No. B8571741
M. Wt: 149.21 g/mol
InChI Key: NQRQWFBCVBJKIE-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

A mixture of 2-chloro-6-methylbenzonitrile (3.00 g, 19.80 mmol), and sodium thiomethoxide (2.91 g, 41.58 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was heated at 140° C. overnight. The reaction mixture was cooled to 0° C. and quenched with 50% aqueous HCl. A light yellow precipitate formed and the reaction was cooled for 1 h while stirring. The yellow solid was collected by vacuum filtration, washed with ice-cold water and dried under reduced pressure overnight to provide 2-mercapto-6-methylbenzonitrile (1.0 g). The crude product was carried forward without further purification. MW=149 confirmed by LC-MS, tr=2.98 min (Method E) MH+=150.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].C[S-:12].[Na+]>CN1CCCC1=O>[SH:12][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)C
Name
Quantity
2.91 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 50% aqueous HCl
CUSTOM
Type
CUSTOM
Details
A light yellow precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
SC1=C(C#N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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